molecular formula C14H14N4O3S B2483256 N-(3-acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 460726-54-9

N-(3-acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No. B2483256
CAS RN: 460726-54-9
M. Wt: 318.35
InChI Key: LLBHXARABQXICD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the condensation and alkylation processes. Compounds with similar structures are synthesized through reactions involving chloroacetyl chloride, carbonyldiimidazole, and various aldehydes, yielding novel compounds confirmed by spectral data such as MS, IR, CHN, and NMR (Wang et al., 2010). These processes highlight the chemical versatility and the ability to generate diverse molecules by altering the synthesis route.

Molecular Structure Analysis

The molecular structure of similar triazine derivatives has been extensively studied, with confirmation techniques including single-crystal X-ray diffraction and density functional theory (DFT) calculations. These methods provide detailed insights into the compound's geometry, bond lengths, angles, and overall conformation, ensuring the accuracy of the molecular structure (Geng et al., 2023).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, such as aminolysis and alkylation, leading to the formation of novel compounds. These reactions are pivotal in exploring the compound's reactivity and the potential to introduce functional groups, significantly impacting its chemical properties and potential applications (Berest et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior under different conditions. These characteristics are determined using techniques like DFT and X-ray diffraction, providing a comprehensive understanding of how the compound interacts with its environment (Geng et al., 2023).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key to determining the compound's utility in chemical synthesis and potential applications. Studies on similar compounds demonstrate a range of reactivities and functionalities that can be exploited for various purposes (Berest et al., 2011).

Scientific Research Applications

Advanced Material Applications

One study explored the synthesis of thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator for the preparation of poly(methyl methacrylate) (PMMA) hybrid networks in air atmosphere, highlighting the compound's potential in material science, particularly in improving thermal stability and forming robust polymer/filler networks (Batibay et al., 2020).

Biological and Medicinal Chemistry Applications

Several studies have synthesized and evaluated compounds with structural similarities for their anticancer and antibacterial activities. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized, and their in vitro anticancer and antibacterial activities were investigated, revealing selective influence on certain cancer cell lines, such as non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Another study synthesized substituted 2-[(2-oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, demonstrating significant anticancer activity against various cancer cell lines including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-8-13(21)16-14(18-17-8)22-7-12(20)15-11-5-3-4-10(6-11)9(2)19/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBHXARABQXICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

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